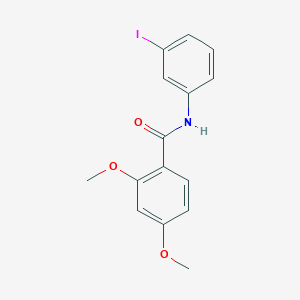![molecular formula C22H21N3O3S B297994 [4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B297994.png)
[4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile, commonly known as ETPTA, is a chemical compound that has gained attention in the scientific community due to its potential use in a variety of research applications. ETPTA is a thiazolidine derivative that has been synthesized using a variety of methods, and has been found to have a number of biochemical and physiological effects.
作用機序
The mechanism of action of ETPTA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, ETPTA has been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects:
ETPTA has been found to have a number of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, and its potential use as a catalyst in organic reactions. Additionally, ETPTA has been found to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using ETPTA in lab experiments is its high yield and good purity when synthesized using the methods described above. Additionally, ETPTA has been found to be stable under a variety of conditions, which makes it a useful compound for a number of research applications. However, one limitation of using ETPTA is its potential toxicity, which requires careful handling and disposal procedures.
将来の方向性
There are a number of potential future directions for research involving ETPTA, including its further study as a ligand in metal complexes, and its potential use as a catalyst in organic reactions. Additionally, ETPTA's potential anti-cancer properties warrant further investigation, including its potential use in combination with other anti-cancer agents. Finally, the potential use of ETPTA in the treatment of inflammatory diseases should be explored further, including its potential use in animal models of these diseases.
合成法
ETPTA has been synthesized using a variety of methods, including the reaction of 2-methoxyphenol with 4-ethylbenzylamine, followed by reaction with thioglycolic acid and acetic anhydride. Another method involves the reaction of 2-methoxyphenol with 4-ethylbenzylamine, followed by reaction with thionyl chloride and potassium thiocyanate. These methods have been found to produce ETPTA in high yields and with good purity.
科学的研究の応用
ETPTA has been found to have a number of potential research applications, including its use as a ligand in metal complexes, as a catalyst in organic reactions, and as a precursor for the synthesis of other thiazolidine derivatives. Additionally, ETPTA has been found to have potential anti-cancer properties, and has been studied for its ability to inhibit the growth of cancer cells in vitro.
特性
製品名 |
[4-({2-[(4-Ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile |
|---|---|
分子式 |
C22H21N3O3S |
分子量 |
407.5 g/mol |
IUPAC名 |
2-[4-[(E)-[2-(4-ethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C22H21N3O3S/c1-4-15-5-8-17(9-6-15)24-22-25(2)21(26)20(29-22)14-16-7-10-18(28-12-11-23)19(13-16)27-3/h5-10,13-14H,4,12H2,1-3H3/b20-14+,24-22? |
InChIキー |
DKUQMUKDSQFKFR-KAWQFOENSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC#N)OC)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C |
正規SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297914.png)
![methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)

![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)